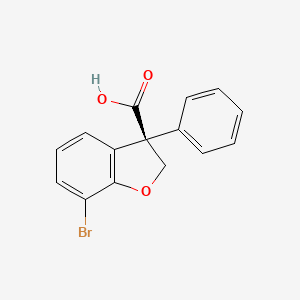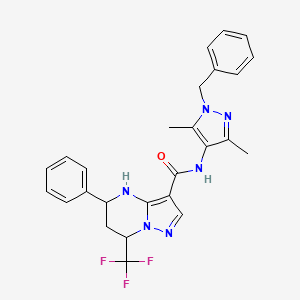![molecular formula C16H19N3O7 B12615003 N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine CAS No. 919360-90-0](/img/structure/B12615003.png)
N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetyl group, a prop-1-yn-1-yl group, and a deoxycytidine backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine typically involves multiple steps. One common method includes the alkylation of 2’-deoxycytidine with propargyl bromide in the presence of a base such as potassium carbonate. This is followed by acetylation using acetic anhydride to introduce the acetyl groups. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl and prop-1-yn-1-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA modification and repair mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine involves its interaction with specific molecular targets. In biological systems, it may incorporate into DNA, leading to modifications that affect gene expression and cellular functions. The acetyl and prop-1-yn-1-yl groups play crucial roles in its activity, influencing its binding affinity and reactivity with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-5-[3-(hydroxy)prop-1-yn-1-yl]-2’-deoxycytidine
- N-Acetyl-5-[3-(methoxy)prop-1-yn-1-yl]-2’-deoxycytidine
- N-Acetyl-5-[3-(prop-1-yn-1-yl)]-2’-deoxycytidine
Uniqueness
N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2’-deoxycytidine is unique due to the presence of both acetyl and prop-1-yn-1-yl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
919360-90-0 |
|---|---|
Molecular Formula |
C16H19N3O7 |
Molecular Weight |
365.34 g/mol |
IUPAC Name |
3-[4-acetamido-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl acetate |
InChI |
InChI=1S/C16H19N3O7/c1-9(21)17-15-11(4-3-5-25-10(2)22)7-19(16(24)18-15)14-6-12(23)13(8-20)26-14/h7,12-14,20,23H,5-6,8H2,1-2H3,(H,17,18,21,24)/t12-,13+,14+/m0/s1 |
InChI Key |
UCZMKAFXGMPOAP-BFHYXJOUSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1C#CCOC(=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1C#CCOC(=O)C)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


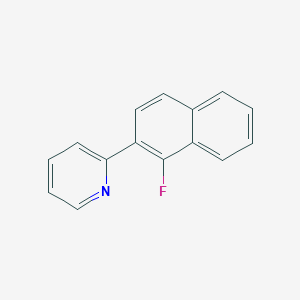
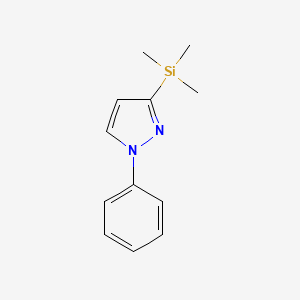


![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
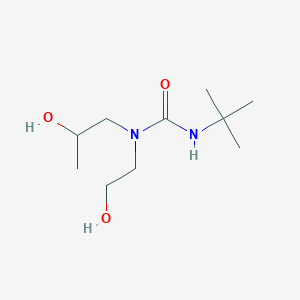
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
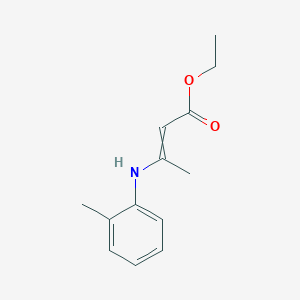
![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)

